ABTS

Übersicht

Beschreibung

What's ABTS(ammonium salt)?

This compound(ammonium salt) is a chemical compound used to monitor the reaction kinetics of certain enzymes. It is a radical cation and substrate for peroxidase, such as horseradish peroxidase (HRP). It has commonly been used to assess antioxidant capacity in the Trolox equivalent antioxidant capacity (TEAC) assay. It is blue in the presence of sodium persulfate or metmyoglobin but decolorizes upon incubation with antioxidants, and the antioxidant capacity can be determined spectrophotometrically. This compound(ammonium salt) is also used as a substrate for enzymes in ELISAs.4,5 When it is incubated with peroxidase, it releases an insoluble green substance which can be measured by analysis of color at 405nm.

The uses for this compound(ammonium salt)

The widespread application of this compound(ammonium salt) is the assay for enzyme-linked immunosorbents (ELISA) to measure the interaction of molecules with one other. It is typically utilized as a substrate for hydrogen peroxide to make peroxidase enzymes (such as peroxidase from horseradish) or as a stand-alone component combined with blue multicopper oxide enzymes (such as bilirubin or laccase oxidase). This permits the kinetics of reaction peroxidases to be tracked. It also can follow the reaction that produces hydrogen peroxide from any enzyme or determine the quantity of hydrogen peroxide in the sample.

Food manufacturers and researchers in agriculture also employ the this compound(ammonium salt) to determine the antioxidant capabilities in foods.

This compound(ammonium salt) transforms into its radical cation by adding sodium persulfate. The radical cation is blue, absorbing light between wavelengths of 415 645, 734, and 815 nm. The this compound(ammonium salt) radical cation is reactive to many antioxidants, including phenolics, thiols, and vitamins C. This blue this compound(ammonium salt) radical cation changes to its neutral colorless form. The reaction may be monitored spectrophotometrically. This test is called"the Trolox equivalent antioxidant capacity (TEAC) test.

The chemical reaction that occurs with this compound (ammonium salt)

This compound(ammonium salt) formal reduction potentials are sufficiently high that it can act as an electron source to reduce oxo species like molecular oxygen and hydrogen peroxide, especially in the lower pH ranges used in biocatalysis. Under these conditions, sulfurate groups are completely deprotonated. This substance is chosen because it facilitates the reaction of hydrogen peroxide, transforming it into a soluble and green end-product. Its current absorbance of 420nm bright (e = 3.6 10104 M-1 cm-1) is easily measured using a spectrophotometer. It is an instrument commonly used in laboratories. It is often used as the reagent for glucose estimation to determine glucose concentration in solutions like blood serum.

Wissenschaftliche Forschungsanwendungen

- ABTS wird häufig zur Bewertung der antioxidativen Kapazität von Pflanzenextrakten, Lebensmitteln, klinischen Flüssigkeiten und anderen Quellen eingesetzt. Die this compound/TAC-Methode misst die Fähigkeit von Antioxidantien, das this compound-Radikal-Kation zu reduzieren, was zu einer Farbänderung führt, die photometrisch quantifiziert werden kann .

- Für verschiedene Techniken wurden Anpassungen vorgenommen, darunter Mikroplattenlesegeräte, Hochleistungsflüssigkeitschromatographie (HPLC), Durchflussinjektionsanalysen (FIA), Stoppfluss-Techniken und automatisierte Analysegeräte .

- Die this compound/TAC-Methode ermöglicht die sequenzielle Bewertung sowohl der hydrophilen als auch der lipophilen antioxidativen Aktivität. Durch die Kombination von Daten beider Arten von Antioxidantien erhalten Forscher Werte für die Gesamtan antioxidativen Aktivität .

- This compound/TAC wurde auf klinische Proben wie Serum oder Plasma angewendet, um die antioxidative Kapazität zu beurteilen. Es liefert wertvolle Erkenntnisse über oxidativen Stress und mögliche gesundheitliche Auswirkungen .

- Forscher verwenden this compound, um die antioxidativen Eigenschaften von Pflanzenextrakten zu bewerten. Diese Methode hilft, potenzielle natürliche Antioxidantien für verschiedene Anwendungen zu identifizieren, darunter funktionelle Lebensmittel und Nahrungsergänzungsmittel .

- This compound/TAC wurde in Studien zur menschlichen Gesundheit verwendet. Durch die Messung der antioxidativen Kapazität gewinnen Forscher Erkenntnisse über die Krankheitsprävention, das Altern und das allgemeine Wohlbefinden .

Bestimmung der antioxidativen Kapazität

Bestimmung der hydrophilen und lipophilen antioxidativen Aktivität

Klinische Proben

Pflanzenextrakte

Studien zur menschlichen Gesundheit

Tierische Proben

Zusammenfassend lässt sich sagen, dass this compound eine entscheidende Rolle in der antioxidativen Forschung in verschiedenen Bereichen spielt und wertvolle Informationen über die schützenden Wirkungen von Antioxidantien in biologischen Systemen liefert. Seine Vielseitigkeit und Zuverlässigkeit haben zu seiner breiten Akzeptanz in wissenschaftlichen Untersuchungen beigetragen . Wenn Sie detailliertere Informationen oder zusätzliche Beispiele wünschen, können Sie gerne fragen! 😊

Wirkmechanismus

Target of Action

ABTS, also known as 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, primarily targets the enzyme horseradish peroxidase (HRP) . HRP is a heme-containing enzyme that catalyzes the oxidation of various organic substrates by hydrogen peroxide .

Mode of Action

This compound acts as a chromogenic substrate for HRP . In the presence of HRP and hydrogen peroxide, this compound is oxidized to a radical cation, this compound^+· . This oxidation reaction is facilitated by the enzyme, leading to the formation of a green end product .

Biochemical Pathways

The oxidation of this compound is part of the peroxidase-catalyzed reduction of hydrogen peroxide to water . This reaction is coupled to a one-electron oxidation of this compound, forming a metastable radical cation . The formal reduction potentials for this compound are high enough for it to act as an electron donor for the reduction of oxo species such as molecular oxygen and hydrogen peroxide .

Pharmacokinetics

Its solubility in water (10 mg/ml) suggests that it could be readily distributed in aqueous environments .

Result of Action

The oxidation of this compound by HRP results in a green end product . This product has a new absorbance maximum of 420 nm light, which can be easily followed with a spectrophotometer . This color change is often used in enzyme-linked immunosorbent assays (ELISAs) to detect the binding of molecules to each other .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of heavy metal ions . This compound solutions are sensitive to oxidation, particularly in the presence of heavy metal ions . Therefore, solutions should be prepared fresh each day, stored on ice until use .

Biochemische Analyse

Biochemical Properties

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is used in conjunction with hydrogen peroxide for reaction with peroxidase enzymes, such as horseradish peroxidase (HRP), and with laccase or bilirubin oxidase . The interaction between the compound and these enzymes leads to a reaction that produces a green soluble end product .

Cellular Effects

The effects of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt on cells are primarily observed in the context of enzyme-linked immunosorbent assay (ELISA) procedures . The compound does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to facilitate the detection of molecular binding events in ELISA .

Molecular Mechanism

The molecular mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt involves its oxidation in the presence of hydrogen peroxide and a peroxidase enzyme . The oxidized form of the compound is a blue-green product that can be measured colorimetrically .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is known to be sensitive to oxidation, particularly in the presence of heavy metal ions . Over time, solutions of the compound exposed to oxygen and light may turn dark green .

Metabolic Pathways

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not involved in any known metabolic pathways. Its primary use is as a substrate in ELISA procedures .

Transport and Distribution

The transport and distribution of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt within cells and tissues have not been extensively studied. Given its role as a substrate in ELISA, it is likely that its distribution is largely determined by the experimental setup .

Subcellular Localization

The subcellular localization of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt is not applicable as it is not a cellular component or a biomolecule. Its localization in an experimental setup would be determined by the specific design of the experiment .

Eigenschaften

CAS-Nummer |

30931-67-0 |

|---|---|

Molekularformel |

C18H24N6O6S4 |

Molekulargewicht |

548.7 g/mol |

IUPAC-Name |

diazanium;3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate |

InChI |

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18?;; |

InChI-Schlüssel |

OHDRQQURAXLVGJ-MQZBGLGVSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC.N.N |

Isomerische SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

30931-67-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

28752-68-3 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

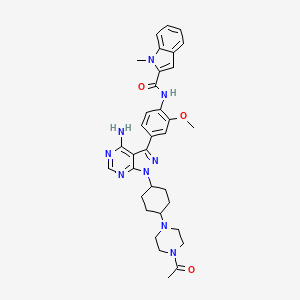

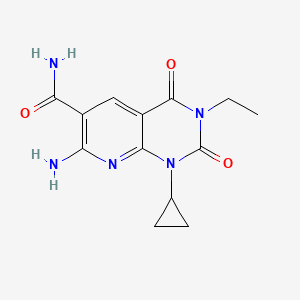

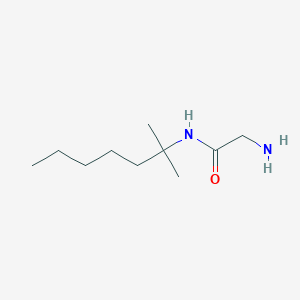

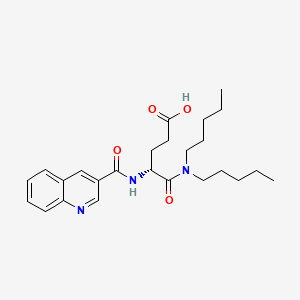

Feasible Synthetic Routes

ANone: ABTS itself is readily oxidized to its radical cation form (this compound•+), which possesses a characteristic blue-green color and absorbs light at specific wavelengths (e.g., 734 nm). [] Antioxidants can scavenge this compound•+, reducing it back to its colorless form. This reduction leads to a decrease in absorbance, which can be measured spectrophotometrically to quantify the antioxidant capacity of a substance. []

ANone: this compound offers several advantages:

- Versatile pH range: The this compound assay can be performed across a broader pH range compared to some other assays, making it suitable for analyzing both hydrophilic and lipophilic antioxidants. []

- Solubility in various solvents: this compound is soluble in both aqueous and organic solvents, facilitating the analysis of a wider range of samples. [, ]

- Endpoint and kinetic measurements: The assay can be used for both endpoint and kinetic measurements, providing insights into the reaction mechanisms of antioxidants. [, ]

ANone: this compound has a molecular formula of C18H24N6O6S4 and a molecular weight of 548.68 g/mol.

ANone: The stability of this compound•+ is influenced by factors like pH, temperature, and light exposure. In general, it is relatively stable under controlled conditions, allowing for reliable measurements. []

ANone: While primarily known for antioxidant assessment, this compound has been explored in other applications:

- Enzyme activity assays: this compound can serve as a substrate for enzymes like laccases and peroxidases. The enzymatic oxidation of this compound produces a colorimetric response, enabling the measurement of enzyme activity. [, ]

- Biofuel cells: Researchers have incorporated this compound into biofuel cell designs, utilizing its redox properties to facilitate electron transfer processes. [, ]

ANone: While the provided papers do not explicitly mention computational modeling with this compound, its well-defined structure and redox properties make it a potential candidate for developing quantitative structure-activity relationship (QSAR) models to predict antioxidant activity of various compounds.

ANone: While the papers do not delve into specific structural modifications of this compound, any changes to its structure could potentially alter its redox potential, solubility, and interaction with antioxidants, ultimately impacting its effectiveness in assays.

ANone: Storing this compound solutions in the dark at low temperatures (e.g., 4°C) can help preserve their stability. []

ANone: UV-Vis spectrophotometry is the most common technique for measuring this compound absorbance changes, often coupled with microplate readers for high-throughput analysis. [, , ]

ANone: Yes, other methods like DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are also frequently employed and offer different mechanisms for measuring antioxidant activity. The choice of method depends on the specific sample and the type of information sought. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)

![1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1664243.png)

![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)